

4-Chlorophthalimide molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chlorophthalimide

Cat. No.: B3024755

[Get Quote](#)

An In-Depth Technical Guide to **4-Chlorophthalimide**: Properties, Synthesis, and Applications

Executive Summary

4-Chlorophthalimide is a halogenated aromatic imide that serves as a critical building block in synthetic organic chemistry. With a molecular formula of $C_8H_4ClNO_2$ and a molecular weight of 181.57 g/mol, this compound is foundational in the development of a wide array of materials and therapeutic agents.^{[1][2]} Its utility stems from the reactivity of the imide functional group and the influence of the chloro-substituent on the aromatic ring. This guide provides an in-depth analysis of **4-Chlorophthalimide**'s physicochemical properties, common synthetic routes, analytical characterization, and significant applications for researchers, scientists, and professionals in drug development.

Introduction to 4-Chlorophthalimide

4-Chlorophthalimide, systematically named 5-Chloroisooindoline-1,3-dione, belongs to the phthalimide class of compounds.^[1] Phthalimides are notable for their structural rigidity and their utility in the Gabriel synthesis of primary amines. The introduction of a chlorine atom at the 4-position of the phthalimide scaffold modifies its electronic properties and reactivity, making it a versatile intermediate.^[3] This substitution is pivotal, as it allows for further functionalization and incorporation into larger, more complex molecular architectures, which is a cornerstone of modern drug discovery and materials science.^{[4][5]}

Core Physicochemical and Structural Properties

A thorough understanding of a compound's properties is essential for its effective application in research and development. The key identifiers and physical characteristics of **4-Chlorophthalimide** are summarized below.

Table 1: Physicochemical Properties of **4-Chlorophthalimide**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₄ CINO ₂	[1][2][6]
Molecular Weight	181.57 g/mol	[1][2]
CAS Number	7147-90-2	[1][6][7]
IUPAC Name	5-chloroisoindole-1,3-dione	[1]
Synonyms	4-Chloro-phthalimide, 5-Chloroisindoline-1,3-dione	[1]
Appearance	Slight yellow or white to off-white crystalline powder	[7][8]
Melting Point	188-198 °C	

Synthesis and Mechanistic Considerations

The synthesis of **4-Chlorophthalimide** is typically achieved through the reaction of its corresponding anhydride, 4-chlorophthalic anhydride, with an amine source. A common laboratory-scale synthesis involves the reaction with ammonia.

Representative Synthetic Protocol

A prevalent method for synthesizing **4-Chlorophthalimide** involves the direct amination of 4-chlorophthalic anhydride. The causality behind this choice of precursor is its commercial availability and high reactivity.

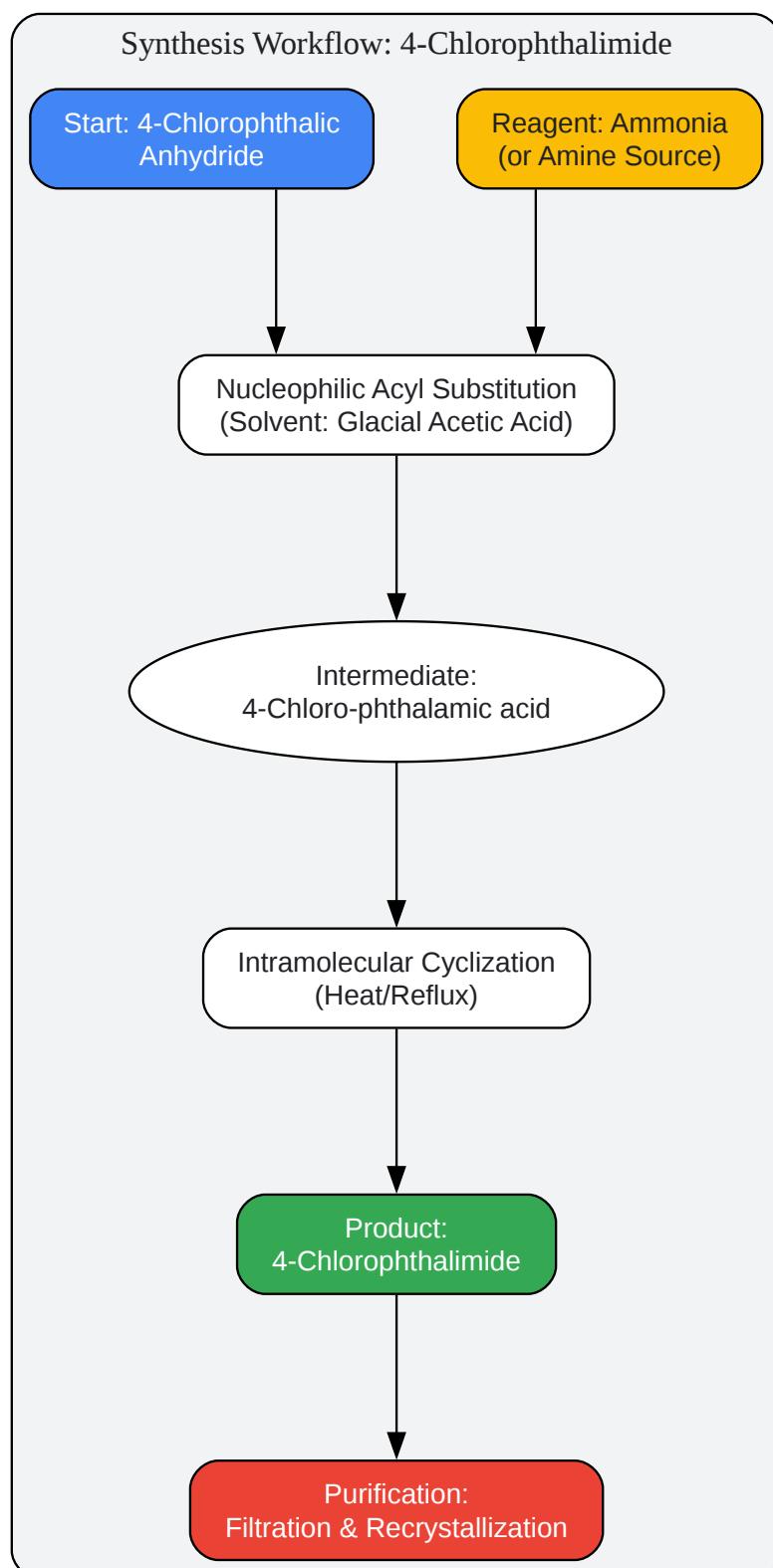
Step 1: Reaction Setup

- To a round-bottom flask equipped with a reflux condenser, add 4-chlorophthalic anhydride.
- Add a suitable solvent, such as glacial acetic acid. Glacial acetic acid is selected for its ability to dissolve the starting material and for its high boiling point, which is appropriate for the reaction temperature.

Step 2: Reagent Addition

- Introduce an ammonia source, such as aqueous ammonia or urea, to the solution.^[7] The nitrogen atom in ammonia acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.

Step 3: Cyclization via Dehydration


- Heat the reaction mixture to reflux. The elevated temperature provides the necessary activation energy for the initial nucleophilic acyl substitution, forming an intermediate phthalamic acid.
- Continued heating promotes a second intramolecular cyclization-dehydration step, where the terminal carboxylic acid and amide functional groups condense to form the stable five-membered imide ring, yielding **4-Chlorophthalimide**.

Step 4: Isolation and Purification

- Upon completion, the reaction mixture is cooled, often resulting in the precipitation of the product due to its lower solubility in the cooled solvent.
- The solid product is collected by vacuum filtration, washed with a cold solvent (e.g., water or ethanol) to remove residual impurities, and dried.
- Recrystallization from a suitable solvent like ethanol can be performed to achieve higher purity.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of substituted phthalimides from their corresponding anhydrides.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesizing **4-Chlorophthalimide**.

Analytical Characterization: A Self-Validating System

The structural confirmation of synthesized **4-Chlorophthalimide** relies on a combination of spectroscopic techniques. Each method provides complementary information, creating a self-validating system for identity and purity assessment.

Table 2: Spectroscopic Data for the Characterization of **4-Chlorophthalimide**

Technique	Expected Signal / Peak	Mechanistic Interpretation
¹ H NMR	δ ~7.5-8.0 ppm	Signals in this region correspond to the aromatic protons on the benzene ring. The specific splitting pattern (e.g., doublets, doublet of doublets) confirms the 1,2,4-substitution pattern.
δ ~11.0-12.0 ppm (broad)	A broad singlet corresponding to the acidic N-H proton of the imide group. This peak may be exchangeable with D ₂ O.	
¹³ C NMR	δ ~165-170 ppm	Resonances for the two equivalent carbonyl carbons of the imide functional group.
δ ~120-140 ppm	A set of signals corresponding to the carbons of the aromatic ring. The number of signals confirms the molecular symmetry.	
IR Spectroscopy	\sim 3200 cm ⁻¹ (broad)	N-H stretching vibration of the imide group.
\sim 1750 and \sim 1700 cm ⁻¹	Characteristic symmetric and asymmetric C=O stretching vibrations of the five-membered imide ring.	
\sim 1600 cm ⁻¹	C=C stretching vibrations within the aromatic ring.	
\sim 800-850 cm ⁻¹	C-Cl stretching vibration.	
Mass Spectrometry	m/z \sim 181/183	The molecular ion peak (M ⁺). The presence of a peak at M+2 with approximately one-

third the intensity of the M^+ peak is a definitive indicator of the presence of a single chlorine atom due to the natural isotopic abundance of ^{35}Cl and ^{37}Cl .

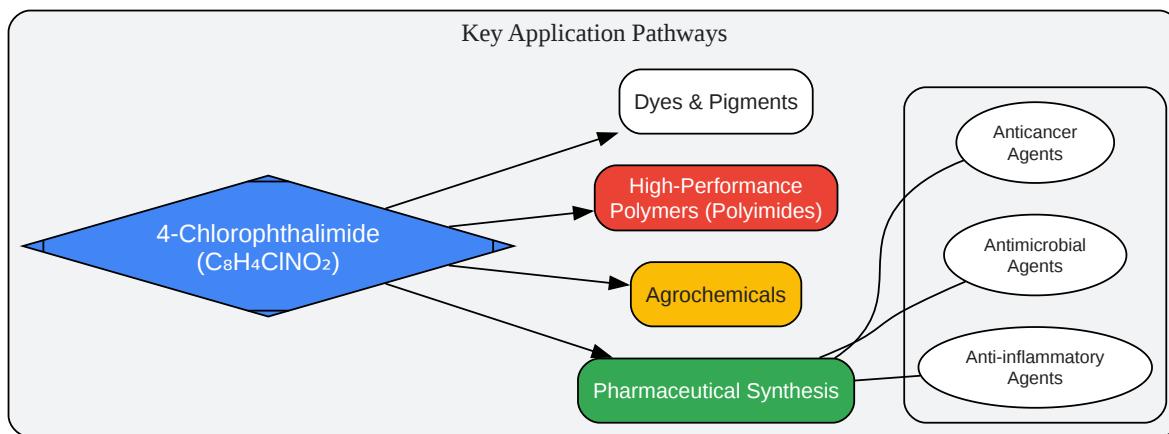
Applications in Drug Development and Materials Science

4-Chlorophthalimide's value lies in its role as a versatile precursor. The imide nitrogen can be deprotonated and alkylated (as in the Gabriel synthesis), while the chloro-substituted aromatic ring can participate in various cross-coupling reactions.

Pharmaceutical Intermediate

The compound is a key starting material for more complex active pharmaceutical ingredients (APIs).^[3]

- Antimicrobial Agents: The phthalimide scaffold is present in various compounds investigated for antibacterial and antifungal properties.^[4]
- Anti-inflammatory Drugs: It serves as a building block for non-steroidal anti-inflammatory drug (NSAID) analogues.^{[3][4]}
- Anticancer Agents: Derivatives of phthalimides, famously including thalidomide and its analogues, are a major focus of cancer research. **4-Chlorophthalimide** provides a scaffold for creating novel compounds for evaluation.^[4]


Polymer and Materials Chemistry

Beyond pharmaceuticals, **4-Chlorophthalimide** and its parent anhydride are important monomers in the synthesis of high-performance polymers.

- Polyimides: 4-chlorophthalic anhydride is used to synthesize polyimides, a class of heat-resistant and chemically stable polymers used in aerospace, electronics, and other high-tech fields.^[9]

Diagram of Applications

The following diagram illustrates the central role of **4-Chlorophthalimide** as a precursor in various scientific fields.

[Click to download full resolution via product page](#)

Caption: **4-Chlorophthalimide** as a versatile chemical intermediate.

Safety, Handling, and Storage

As a laboratory chemical, **4-Chlorophthalimide** must be handled with appropriate precautions.

- **Hazards:** It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[2][10]
- **Handling:** Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11] Avoid dust formation and inhalation.[10]
- **Storage:** Store in a cool, dry, well-ventilated place in a tightly sealed container.[11]

Conclusion

4-Chlorophthalimide is more than a simple chemical compound; it is an enabling tool for innovation in science and technology. Its well-defined molecular weight and formula are the starting points for its application as a versatile and reactive intermediate. A comprehensive understanding of its properties, synthesis, and analytical profile—as detailed in this guide—is fundamental for researchers aiming to leverage its potential in the synthesis of novel pharmaceuticals, advanced polymers, and other valuable chemical entities.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231239, 4-Chloro-phthalimide.
- Google Patents. (n.d.). WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophthalic anhydride.
- PrepChem.com. (n.d.). Synthesis of 4-chlorophthalic acid.
- Google Patents. (n.d.). US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride.
- Wikipedia. (n.d.). 4-Chlorophthalic anhydride.
- Dissertation. (n.d.). Study on the Synthesis of 4-Chlorophthalic Anhydride.
- ZCPC. (2024). 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18997, N-Chlorophthalimide.
- Al-Hujran, T. A., et al. (2022). Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy. *Molecules*, 27(11), 3436. [Link].
- ZCPC. (n.d.). Why 4-Chlorophthalic Acid is Essential for Modern Drug Development.
- ZCPC. (2024). Exploring 4-Chlorophthalic Acid: An Essential Intermediate in Pharmaceutical Development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Chloro-phthalimide | C8H4ClNO2 | CID 231239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Chlorophthalimide | C8H4ClNO2 | CID 18997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploring 4-Chlorophthalic Acid: An Essential Intermediate in Pharmaceutical Development-ZCPC [en.zcpc.net]
- 4. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]
- 5. Why 4-Chlorophthalic Acid is Essential for Modern Drug Development-ZCPC [en.zcpc.net]
- 6. parchem.com [parchem.com]
- 7. 4-Chlorophthalimide | 7147-90-2 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Page loading... [wap.guidechem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Chlorophthalimide molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3024755#4-chlorophthalimide-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com